molecular formula C22H25ClN2O6 B5034429 (3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

(3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

Cat. No.: B5034429
M. Wt: 448.9 g/mol
InChI Key: MEKGGBOQDQYFTO-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the chlorination of phenyl compounds, followed by the introduction of the ethoxy group through etherification reactions. The piperazine ring is then incorporated via nucleophilic substitution reactions. The final step involves the formation of the methanone group through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to ensure high yield and purity. Solvent extraction and recrystallization techniques are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)trimethoxysilane: Shares the chlorophenyl group but differs in its silane structure.

    (4-Ethoxyphenyl)methylamine: Contains the ethoxyphenyl group but lacks the piperazine ring.

Uniqueness

(3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2.C2H2O4/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17;3-1(4)2(5)6/h3-9,14H,2,10-13,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKGGBOQDQYFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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